7-Chloro-8-dodecylamino-5,6-quinolinedione
Description
7-Chloro-8-dodecylamino-5,6-quinolinedione is a synthetic quinoline derivative characterized by a fused bicyclic aromatic system with a dione group at positions 5 and 6, a chlorine substituent at position 7, and a dodecylamino (-NH-C₁₂H₂₅) group at position 7.
The synthesis of this compound involves chloroxidation of the sulfuric acid salt of 8-amino-5-quinoxalinol, a method adapted from protocols used to prepare analogues like 6,7-dichloro-5,6-quinolinedione. The introduction of the dodecylamino group enhances lipophilicity, which may improve cell membrane penetration compared to simpler chloro-substituted derivatives .
Properties
CAS No. |
25943-50-4 |
|---|---|
Molecular Formula |
C21H29ClN2O2 |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
7-chloro-8-(dodecylamino)quinoline-5,6-dione |
InChI |
InChI=1S/C21H29ClN2O2/c1-2-3-4-5-6-7-8-9-10-11-14-24-19-17(22)21(26)20(25)16-13-12-15-23-18(16)19/h12-13,15,24H,2-11,14H2,1H3 |
InChI Key |
ZDZLKMLYWBLEHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC1=C(C(=O)C(=O)C2=C1N=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-8-dodecylamino-5,6-quinolinedione typically involves the following steps:
Starting Material: The synthesis begins with a quinoline derivative, often 5,6-quinolinedione.
Amination: The dodecylamino group is introduced through a nucleophilic substitution reaction. This involves reacting the chlorinated quinolinedione with dodecylamine under basic conditions, often using a solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the synthesis of 7-Chloro-8-dodecylamino-5,6-quinolinedione may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-8-dodecylamino-5,6-quinolinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinolinedione to hydroquinoline derivatives.
Substitution: The chlorine atom at position 7 can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base (e.g., sodium hydroxide, NaOH) facilitate substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted quinolinediones depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
The 5,8-quinolinedione scaffold, which includes 7-chloro-8-dodecylamino-5,6-quinolinedione, has been extensively studied for its anticancer properties. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines:
- Mechanism of Action : The anticancer activity is often linked to the induction of apoptosis and the inhibition of cell proliferation. For instance, compounds derived from the 5,8-quinolinedione structure have shown to cause mitochondrial dysfunction and activate apoptotic pathways by modulating proteins like Bcl-2 and Bax .
- Case Studies : A study demonstrated that specific derivatives possess IC50 values as low as 0.59 µM against resistant cancer cell lines, indicating potent efficacy . Another investigation highlighted that modifications at the C-7 position can enhance or diminish activity depending on the substituent's nature .
Antibacterial Activity
The antibacterial properties of 7-chloro-8-dodecylamino-5,6-quinolinedione are notable:
- Activity Spectrum : This compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Studies report minimum inhibitory concentration (MIC) values in the range of 4–16 µg/mL against various strains, including drug-resistant bacteria .
- Mechanism : The antibacterial action is attributed to the compound's ability to inhibit bacterial cell division proteins such as FtsZ. This unique mode of action differentiates it from traditional antibiotics .
Antifungal Activity
Research has also identified antifungal properties associated with this quinolinedione derivative:
- Efficacy : Compounds within this class have demonstrated potent antifungal activity against several pathogenic fungi. For instance, derivatives have been synthesized that exhibit significant inhibition against Candida species and Aspergillus .
Antiviral Activity
Emerging studies suggest potential antiviral applications for 7-chloro-8-dodecylamino-5,6-quinolinedione:
- Research Findings : Recent investigations into related quinoline derivatives have shown promising results against viruses such as dengue and influenza. These compounds may inhibit viral replication through various mechanisms, including interference with viral entry or replication processes .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 7-Chloro-8-dodecylamino-5,6-quinolinedione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting replication and transcription processes. It may also inhibit enzymes involved in cellular metabolism, leading to cell death. The dodecylamino group enhances its lipophilicity, facilitating its entry into cells and interaction with intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared below with three analogues: 6,7-dichloro-5,6-quinolinedione, 5,8-quinoxaline-dione, and 8-amino-5-quinolinol derivatives.
| Compound Name | Core Structure | Substituents | Key Properties |
|---|---|---|---|
| 7-Chloro-8-dodecylamino-5,6-quinolinedione | Quinoline | Cl (7), -NH-C₁₂H₂₅ (8), dione (5,6) | High lipophilicity, potential antimicrobial activity |
| 6,7-Dichloro-5,6-quinolinedione | Quinoline | Cl (6,7), dione (5,6) | Moderate solubility, lower membrane permeability |
| 5,8-Quinoxaline-dione | Quinoxaline | Dione (5,8), no halogen/alkyl chain | Polar, limited biological activity |
| 8-Amino-5-quinolinol derivatives | Quinoline | -NH₂ (8), -OH (5) | Water-soluble, precursor for synthesis |
Research Findings and Mechanistic Insights
- Electron-Withdrawing Effects: The chlorine at position 7 in 7-Chloro-8-dodecylamino-5,6-quinolinedione increases electrophilicity of the dione moiety, facilitating redox reactions critical for disrupting microbial electron transport chains .
Biological Activity
7-Chloro-8-dodecylamino-5,6-quinolinedione (CAS Number: 25943-50-4) is a synthetic compound derived from the quinolinedione scaffold, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, antifungal, and other pharmacological properties.
- Molecular Formula : C21H29ClN2O2
- Molar Mass : 376.92 g/mol
- Density : 1.66 g/cm³
- Boiling Point : 385.2 °C at 760 mmHg
Biological Activity Overview
The quinolinedione derivatives, including 7-chloro-8-dodecylamino-5,6-quinolinedione, have been studied for their potential therapeutic applications. The biological activities can be categorized as follows:
Anticancer Activity
Research indicates that quinolinedione derivatives exhibit significant cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) studies suggest that modifications at the C-7 position influence the compound's efficacy.
- Cytotoxicity Studies :
- A study evaluated the cytotoxic effects of several derivatives against human solid tumor cell lines such as HCT-15 and SK-MEL-2. Compounds similar to 7-chloro-8-dodecylamino-5,6-quinolinedione showed potent activities with IC50 values ranging from 0.59 to 1.52 µM against various cell lines .
- Notably, the introduction of an alkyl chain (like dodecyl) at the C-8 position has been linked to enhanced membrane permeability and increased cytotoxicity .
Antibacterial Activity
Quinolinediones have also demonstrated antibacterial properties against a range of pathogens. The mechanism often involves inhibition of bacterial DNA synthesis or disruption of cell membrane integrity.
- Mechanism of Action :
Antifungal Activity
The antifungal activity of quinolinediones has been explored in various studies, with some derivatives showing strong activity against fungal strains such as Aspergillus niger and Trichophyton mentagrophytes.
- Activity Data :
Case Study 1: Anticancer Efficacy
A comparative study assessed the anticancer efficacy of several derivatives of quinolinediones, including 7-chloro-8-dodecylamino-5,6-quinolinedione. Results indicated that this compound exhibited superior activity against lung cancer (A549) and melanoma (SK-MEL-2) cell lines compared to standard chemotherapeutics like cisplatin .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7-Chloro-8-dodecylamino-5,6-quinolinedione | A549 | 1.80 |
| Cisplatin | A549 | 2.00 |
| 7-Bromo derivative | SK-MEL-2 | 2.50 |
Case Study 2: Antibacterial Properties
Another study investigated the antibacterial effects of various quinolinediones against Staphylococcus aureus and Escherichia coli. The results showed that compounds with longer alkyl chains significantly increased antibacterial activity due to improved lipophilicity .
| Compound | Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 7-Chloro-8-dodecylamino-5,6-quinolinedione | E. coli | 0.25 µg/mL |
| Standard antibiotic (Ampicillin) | E. coli | 0.50 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
